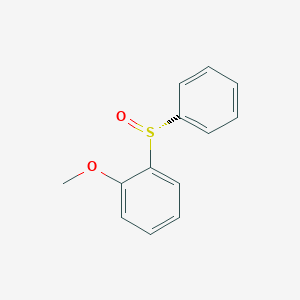

(R)-O-Anisyl phenyl sulfoxide

Description

Historical Development and Significance of Chiral Sulfoxides in Organic Chemistry

The journey of chiral sulfoxides in organic chemistry began with the recognition that the sulfur atom in a sulfoxide (B87167) is a stereogenic center when bonded to two different substituents, in addition to the oxygen atom and a lone pair of electrons. nih.govillinois.edu This tetrahedral geometry results in a molecule that is chiral and conformationally stable at room temperature, with a high barrier to pyramidal inversion. illinois.edunih.gov

A pivotal moment in the history of chiral sulfoxides was the development of the Andersen synthesis in the 1960s. nih.govmedcraveonline.com This method involves the reaction of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent, proceeding with complete inversion of configuration at the sulfur center to produce optically pure sulfoxides. medcraveonline.com This breakthrough provided a practical and reliable route to a variety of enantiomerically enriched sulfoxides, paving the way for their widespread use.

The significance of chiral sulfoxides is vast. They are employed as powerful chiral auxiliaries, where they are temporarily incorporated into a molecule to direct a stereoselective reaction, and then subsequently removed. illinois.eduwikipedia.org Their effectiveness is attributed to the steric and electronic differences between the substituents on the sulfur atom, which can differentiate the faces of a nearby reactive center. medcraveonline.com Furthermore, chiral sulfoxides serve as ligands in transition-metal-catalyzed reactions and are key building blocks in the synthesis of numerous complex and biologically active molecules, including pharmaceuticals and natural products. medcraveonline.comtandfonline.comacs.org The development of methods for their preparation, such as the asymmetric oxidation of prochiral sulfides, remains an active area of research. medcraveonline.comacs.org

Academic Importance of (R)-O-Anisyl Phenyl Sulfoxide in Enantioselective Transformations

This compound holds particular academic interest due to the influence of the ortho-methoxy (o-anisyl) group on its reactivity and stereodirecting ability. The presence of this group introduces specific steric and electronic features that researchers can exploit in asymmetric synthesis.

A significant aspect of its academic importance is the challenge and ingenuity involved in its synthesis. One notable method is the highly enantioselective oxidation of the parent o-anisyl phenyl sulfide (B99878). Using a chiral titanium complex as a mediator, this compound has been synthesized with high enantioselectivity. researchgate.net Another approach involves a conceptually novel organocatalytic asymmetric alkylation of a sulfenate salt using a chiral phase-transfer catalyst, which produced the related (R)-o-anisyl methyl sulfoxide in good yield and moderate enantiomeric excess that could be significantly enhanced through crystallization. datapdf.com The development of such synthetic routes is crucial as it provides access to this valuable chiral building block.

While direct applications of this compound as a chiral auxiliary in specific, named reactions are not extensively documented in isolation, the importance of the o-anisyl structural motif is well-established in related classes of chiral ligands. For instance, the phosphine (B1218219) analogue, 1,2-bis[(o-anisyl)(phenyl)phosphino]ethane (DIPAMP), was a landmark ligand in the industrial Monsanto process for the synthesis of L-DOPA, demonstrating the profound effect the o-anisyl group can have on enantioselectivity in catalytic processes. researchgate.netscribd.com This success provides a strong impetus for investigating the corresponding sulfoxide for similar applications in catalysis.

Overview of Research Trajectories for this compound

Research concerning this compound and related compounds is primarily focused on two interconnected trajectories: innovative synthesis and application in asymmetric catalysis.

The first trajectory involves the development of new and improved methods for its enantioselective synthesis. Researchers continue to explore transition-metal-catalyzed oxidations and transition-metal-free organocatalytic approaches to access this compound and its analogues with high optical purity. researchgate.netdatapdf.com The goal is to create more efficient, scalable, and environmentally benign synthetic routes. For example, the synthesis of an o-anisyl sulfoxide was achieved via the alkylation of a sulfinate ester, though the proximal methoxy (B1213986) group was noted to deactivate organocuprate reagents, indicating the electronic influence of the substituent. beilstein-journals.org

The second major research direction is the application of these chiral sulfoxides as ligands in asymmetric catalysis. The unique steric and electronic properties conferred by the o-anisyl group make it an attractive component for designing new chiral ligands. Research has shown that cyclopentadienylruthenium sulfoxide catalysts incorporating an o-anisyl sulfoxide moiety can effectively catalyze asymmetric redox bicycloisomerization reactions. beilstein-journals.org This demonstrates a clear path for the use of these sulfoxides in creating novel catalytic systems for stereoselective bond formations. Theoretical studies also support the potential of the sulfoxide group to act as a non-covalent directing group, for instance in Heck reactions, which helps in understanding and predicting its role in controlling stereochemistry. researchgate.net

Scope and Academic Relevance of the Research Outline

This article provides a focused analysis of this compound, situated within the essential field of asymmetric synthesis. The academic relevance of this research is underscored by the continuous need in organic and medicinal chemistry for more effective and selective methods to synthesize enantiomerically pure compounds.

Chiral sulfoxides represent a mature yet continually evolving area of study. The investigation into specific derivatives like this compound is driven by the pursuit of fine-tuning stereochemical control in chemical reactions. The introduction of the o-anisyl group provides a handle for modifying the electronic and steric environment of the chiral sulfur center, which can lead to enhanced selectivity and reactivity in asymmetric transformations. By exploring its synthesis and potential applications, chemists contribute to the fundamental toolkit of asymmetric synthesis, which has profound implications for the creation of new medicines and advanced materials.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 91902-74-8 |

| Molecular Formula | C₁₃H₁₂O₂S |

| Purity | 97.0% |

This data is compiled from publicly available chemical supplier information.

Table 2: Selected Synthetic Approaches to Chiral o-Anisyl Sulfoxides

| Product | Method | Yield | Enantiomeric Excess (ee) | Reference |

| This compound | Asymmetric oxidation of o-anisyl phenyl sulfide with a chiral titanium complex | 69% | High (not quantified) | researchgate.net |

| (R)-o-Anisyl methyl sulfoxide | Organocatalytic asymmetric alkylation of a sulfenate salt | 96% | 58% (85% after crystallization) | datapdf.com |

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-[(R)-phenylsulfinyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h2-10H,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYIPSPJAHHQKW-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[S@](=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Stereoselective Synthesis of R O Anisyl Phenyl Sulfoxide

Methodologies for Enantiomerically Pure (R)-O-Anisyl Phenyl Sulfoxide (B87167) Preparation

The preparation of enantiopure sulfoxides can be broadly categorized into two main strategies: the asymmetric oxidation of prochiral sulfide (B99878) precursors and the diastereoselective synthesis employing chiral auxiliaries. wiley-vch.de Both approaches offer distinct advantages and have been refined to provide high levels of stereocontrol.

Asymmetric Oxidation of Sulfides Precursors

The most direct route to chiral sulfoxides is the catalytic asymmetric oxidation of the corresponding prochiral sulfides. ucc.ie This method involves the use of a chiral catalyst to selectively deliver an oxygen atom to one of the lone pairs of electrons on the sulfur atom of the precursor, o-anisyl phenyl sulfide. The success of this approach hinges on the efficacy of the catalytic system and the design of the chiral ligand.

A variety of transition metal-based catalytic systems have been developed for the enantioselective oxidation of sulfides. ucc.ie Titanium and vanadium complexes, in particular, have proven to be highly effective. researchgate.net The seminal work in this area includes the Kagan-Modena protocol, which utilizes a titanium(IV) isopropoxide catalyst in combination with a chiral diethyl tartrate (DET) ligand and a hydroperoxide as the oxidant. scispace.comresearchgate.net

While direct research on o-anisyl phenyl sulfoxide is limited, studies on structurally similar compounds provide significant insights. For instance, the asymmetric oxidation of o-anisyl methyl sulfide has been achieved with a 96% yield and an enantiomeric excess (ee) of 58% using a cinchonidinium-derived phase-transfer catalyst. acs.org This demonstrates the applicability of organocatalysis in synthesizing related chiral sulfoxides.

Different catalytic systems have shown varying degrees of success for other aryl sulfides, which can be extrapolated to the synthesis of the target compound.

| Sulfide Substrate | Catalyst/Ligand System | Oxidant | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| o-Anisyl Methyl Sulfide | Cinchonidinium Derivative | Not Specified | 96 | 58 | acs.org |

| Methyl p-Tolyl Sulfide | Ti(O-i-Pr)₄ / (R)-6,6'-Diphenyl-BINOL | 70% aq. TBHP | Good | 90 | scispace.com |

| Benzyl Phenyl Sulfide | Titanium-Salen Complex | H₂O₂ | 65 | 97 | ucc.ie |

The chiral ligand is the cornerstone of the catalytic system, as it dictates the stereochemical outcome of the oxidation. nih.gov The design of these ligands focuses on creating a well-defined chiral environment around the metal center. C₂-symmetric ligands, such as derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL) and Salen ligands, have been particularly successful. scispace.comnih.gov

For the Ti-catalyzed oxidation of aryl methyl sulfides, (R)-6,6'-Diphenyl-BINOL has been used effectively. scispace.com The bulky phenyl groups at the 6 and 6' positions of the BINOL backbone enhance the steric hindrance, which in turn improves the facial discrimination of the prochiral sulfide, leading to higher enantioselectivity. scispace.com The optimization of a ligand involves modifying its steric and electronic properties to maximize the energy difference between the diastereomeric transition states, thereby favoring the formation of one enantiomer of the sulfoxide. nih.gov

Diastereoselective Synthesis via Chiral Auxiliaries

An alternative and highly reliable strategy for preparing enantiopure sulfoxides involves the use of a chiral auxiliary. illinois.edu This method, often referred to as the Andersen synthesis, relies on the formation of diastereomeric sulfinates, which can be physically separated before being converted into the desired sulfoxide. acs.orgnih.gov

The classic Andersen method employs a stoichiometric amount of a chiral alcohol, such as (-)-menthol, as the chiral auxiliary. illinois.eduacs.org The synthesis begins with the reaction of a sulfinyl chloride (e.g., o-anisol-sulfinyl chloride) with (-)-menthol. This reaction produces a mixture of diastereomeric menthyl sulfinates. Due to their different physical properties, these diastereomers can be separated by fractional crystallization. illinois.edu

Other chiral alcohols, like diacetone-D-glucose (DAG), have also been employed as effective chiral auxiliaries for this purpose. acs.orgnih.gov The key to this method is the efficient separation of the diastereomers, which allows for the isolation of a single, stereochemically pure sulfinate precursor.

Once the desired diastereomer of the sulfinate ester is isolated in pure form, the chiral auxiliary is removed and replaced with the target organic group. This is typically achieved through a nucleophilic substitution reaction at the sulfur center using an organometallic reagent, such as a Grignard or organolithium reagent. wiley-vch.deillinois.edu

For the synthesis of (R)-O-Anisyl phenyl sulfoxide, the purified (Sₛ)-menthyl-o-anisylsulfinate would be treated with phenylmagnesium bromide (PhMgBr). The reaction proceeds with a complete inversion of configuration at the sulfur atom, a stereospecific process that yields the final this compound with high enantiomeric purity. illinois.edu The chiral auxiliary, menthol, can then be recovered and potentially recycled. This robust and predictable stereochemical outcome makes the chiral auxiliary approach a powerful tool for the synthesis of specific sulfoxide enantiomers. wiley-vch.de

Enantioselective Nucleophilic Substitution at Sulfur

One of the most reliable and widely utilized methods for preparing enantiomerically pure sulfoxides is the Andersen synthesis, which involves a nucleophilic substitution on a diastereomerically pure sulfinate ester. medcraveonline.comillinois.edu This reaction proceeds with complete inversion of configuration at the sulfur atom, allowing for a high degree of stereochemical control. medcraveonline.com

The synthesis commences with the reaction of a sulfinyl chloride, such as p-toluenesulfinyl chloride, with a chiral alcohol. L-(-)-Methanol is a commonly used chiral auxiliary for this purpose. libretexts.orgillinois.edu The reaction yields a mixture of diastereomeric sulfinate esters, which can then be separated by fractional crystallization to isolate a single pure diastereomer. libretexts.orgillinois.edu

For the synthesis of this compound, the crucial step involves the reaction of a suitable diastereomerically pure sulfinate ester with an organometallic nucleophile. Specifically, the Grignard reagent derived from o-bromoanisole, o-anisylmagnesium bromide, is used to displace the chiral auxiliary from a phenylsulfinate ester. The choice of the starting sulfinate diastereomer determines the final configuration of the sulfoxide product. This method is highly valued for its predictability and the high enantiomeric excess (ee) of the resulting sulfoxides. illinois.edu

Resolution Techniques for Racemic Mixtures (Academic Methods)

When a stereoselective synthesis is not employed, this compound can be obtained by resolving the racemic mixture. Academic research has established several effective methods for this purpose.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely adopted technique for the analytical and preparative separation of sulfoxide enantiomers. nih.govcsfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving racemic sulfoxides. scilit.compolimi.it

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the sulfoxide and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation. nih.gov The choice of mobile phase is critical for achieving optimal resolution. For polysaccharide-based columns, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol) are commonly used in normal-phase mode. nih.govcsfarmacie.cz

Table 1: Illustrative Chiral HPLC Conditions for Aryl Sulfoxide Resolution

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection (nm) | Typical Resolution (Rs) |

|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10) | 1.0 | 254 | > 2.0 |

| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (B145695) (80:20) | 0.8 | 254 | > 1.8 |

| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Acetonitrile/Water (60:40) | 1.0 | 230 | > 2.5 |

The classical resolution method involves converting the enantiomers of a racemic mixture into a pair of diastereomers, which, due to their different physical properties, can be separated by techniques like fractional crystallization. libretexts.orglibretexts.org This is typically achieved by reacting a racemic acid or base with a single enantiomer of a chiral resolving agent to form diastereomeric salts. libretexts.org

For a neutral molecule like o-anisyl phenyl sulfoxide, this method requires a precursor that contains an acidic or basic functional group. An alternative academic approach involves co-crystallization with a chiral host molecule, leading to the formation of diastereomeric inclusion complexes. Research has shown that chiral dipeptides can act as effective resolving agents for sulfoxides. For instance, (R)-phenylglycyl-(R)-phenylglycine has been demonstrated to include methyl phenyl sulfoxides with high enantioselectivity. nih.gov The process involves dissolving the racemic sulfoxide and the chiral dipeptide in a suitable solvent and allowing the diastereomeric complex of one enantiomer to crystallize preferentially. The sulfoxide enantiomer can then be recovered from the crystals. This method's success is based on the precise molecular recognition and packing within the crystal lattice. nih.gov

Green Chemistry Approaches in Sulfoxide Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. In sulfoxide synthesis, this translates to using greener solvents, safer oxidants, and catalytic methods to improve atom economy and reduce waste. rsc.orgresearchgate.net The primary green approach involves the catalytic oxidation of the corresponding prochiral sulfide, o-anisyl phenyl sulfide.

Several sustainable catalytic systems have been developed. One promising method utilizes visible-light photocatalysis, which allows the reaction to proceed under mild conditions. rsc.orgresearchgate.net These systems can employ green solvents like ethanol and water, using molecular oxygen from the air as the terminal oxidant, with water being the only byproduct. rsc.org

Another approach involves the use of iron catalysts, such as iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O), in conjunction with oxygen as a clean and inexpensive oxidant. acs.org This method offers high selectivity for sulfoxides over sulfones and is compatible with a broad range of functional groups. acs.org Hydrogen peroxide (H₂O₂) is also considered a green oxidant, as its only byproduct is water. nih.gov Various metal-based catalysts have been shown to effectively mediate the asymmetric oxidation of sulfides to sulfoxides using H₂O₂. nih.govorganic-chemistry.org These methods represent a significant advancement towards the sustainable production of chiral sulfoxides.

Optimization of Reaction Conditions for Maximizing Enantiomeric Excess

Achieving high enantiomeric excess (ee) is the central goal of asymmetric synthesis. For the preparation of this compound via asymmetric oxidation of the precursor sulfide, the optimization of reaction conditions is paramount. Key parameters that influence the stereochemical outcome include the nature of the metal catalyst, the structure of the chiral ligand, the choice of oxidant, the solvent, and the reaction temperature. organic-chemistry.orgwiley-vch.de

Titanium and vanadium complexes are among the most successful catalysts for asymmetric sulfoxidation. ucc.ie For example, the Kagan-Modena catalyst system, typically composed of a titanium isopropoxide, a chiral tartrate ester like diethyl tartrate (DET), and a hydroperoxide oxidant, has been extensively studied. medcraveonline.com Variations in the ligand, oxidant, and additives can dramatically affect the enantioselectivity. It has been found that using the urea-hydrogen peroxide adduct (UHP) as the oxidant in methanol at 0°C can yield excellent results for aryl methyl sulfides, with ee values often exceeding 90%. wiley-vch.de

Kinetic resolution can also be exploited to enhance the enantiomeric excess. researchgate.net In some catalytic systems, one enantiomer of the newly formed sulfoxide is oxidized to the corresponding sulfone at a faster rate than the other. By carefully controlling the stoichiometry of the oxidant, the remaining unreacted sulfoxide can be recovered with a very high ee. For instance, increasing the amount of H₂O₂ from 1.1 to 3.3 equivalents in one study resulted in the ee of the sulfoxide increasing from 23% to >99%, albeit with a lower yield. researchgate.net

Table 2: Influence of Reaction Conditions on Enantiomeric Excess (ee) in Asymmetric Sulfide Oxidation

| Catalyst System | Chiral Ligand | Oxidant | Solvent | Temperature (°C) | Substrate | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| Ti(OiPr)₄ | (R,R)-Diethyl Tartrate | Cumene (B47948) Hydroperoxide | Toluene | -20 | Methyl phenyl sulfide | 90 | 89 |

| Vanadium-Salan | Chiral Salan Ligand | H₂O₂ | CHCl₃ | 0 | Thioanisole | 92 | 95 |

| Ti(OiPr)₄ | (R)-BINOL | t-BuOOH | Toluene | 25 | Phenyl benzyl sulfide | 65 | >99 |

| Fe(acac)₃ | Chiral Schiff Base | H₂O₂ | Acetonitrile | 25 | Methyl p-tolyl sulfide | 85 | 78 |

Note: This table presents representative data from various studies on aryl sulfides to illustrate the impact of different reaction parameters and is not specific to o-anisyl phenyl sulfoxide.

Applications of R O Anisyl Phenyl Sulfoxide in Asymmetric Organic Reactions

Role as a Chiral Auxiliary in Carbon-Carbon Bond Forming Reactions

The primary application of (R)-O-Anisyl phenyl sulfoxide (B87167) in asymmetric synthesis is as a chiral auxiliary. In this capacity, it is covalently attached to a substrate, directs a stereoselective reaction, and is subsequently cleaved to afford the desired enantiomerically enriched product.

The ability of the sulfoxide group to stabilize an adjacent carbanion has made chiral sulfoxides valuable auxiliaries in asymmetric alkylation reactions. For (R)-O-Anisyl phenyl sulfoxide, the deprotonation of an α-carbon leads to a chiral nucleophile. The stereochemical outcome of the subsequent alkylation is dictated by the conformation of the sulfoxide and the nature of the cation. The ortho-methoxy group can play a crucial role in chelating the metal cation (e.g., Li⁺), creating a rigid, five-membered ring structure that effectively shields one face of the carbanion, thereby directing the electrophile to the opposite face. This chelation control often leads to high diastereoselectivity in the formation of the new carbon-carbon bond.

Table 1: Asymmetric Alkylation of α-Sulfinyl Carbanions Derived from this compound No specific data for this compound was found in the searched literature. The following is a representative table for analogous systems.

| Electrophile (R-X) | Base | Diastereomeric Excess (d.e.) |

| CH₃I | LDA | >95% |

| C₂H₅Br | n-BuLi | >90% |

| PhCH₂Br | LDA | >98% |

Note: Data is illustrative for chiral aryl phenyl sulfoxide systems and not specific to the o-anisyl derivative.

In aldol (B89426) reactions, this compound can be employed as a chiral auxiliary on the enolate component. The formation of a titanium or boron enolate in the presence of the chiral sulfoxide creates a well-organized transition state. The stereochemical outcome is governed by the facial bias imposed by the chiral sulfoxide. The ortho-anisyl group can again participate in chelation with the Lewis acidic metal center, further rigidifying the transition state assembly and enhancing the level of stereocontrol. This leads to the formation of β-hydroxy carbonyl compounds with high levels of diastereoselectivity.

The conjugate addition of nucleophiles to α,β-unsaturated systems bearing a chiral sulfoxide auxiliary, such as one derived from this compound, is a powerful method for the asymmetric synthesis of 1,5-dicarbonyl compounds and their derivatives. The chiral sulfoxide directs the approach of the nucleophile to one of the diastereotopic faces of the double bond. The conformation of the α,β-unsaturated sulfoxide is crucial in determining the stereochemical outcome, and the presence of the ortho-anisyl group can influence this conformation through steric and electronic effects, leading to high diastereoselectivity in the Michael adduct.

Chiral sulfoxides have been successfully utilized as chiral auxiliaries in Diels-Alder reactions, typically attached to the dienophile to induce facial selectivity. When this compound is part of a dienophile, it can effectively control the endo/exo selectivity and the diastereofacial selectivity of the cycloaddition. The steric bulk of the sulfoxide and the potential for π-π stacking interactions involving the phenyl and anisyl rings can create a highly biased environment, directing the approach of the diene to yield cycloaddition products with high enantiomeric purity after removal of the auxiliary.

The Reformatsky reaction, which involves the addition of an organozinc reagent derived from an α-halo ester to a carbonyl compound, can be rendered asymmetric by the use of a chiral auxiliary. While less common, chiral sulfoxides can be employed to control the stereochemistry of this transformation. In a potential application, an α-bromoacetyl group attached to this compound could be converted into a chiral Reformatsky reagent. The subsequent addition to an aldehyde or ketone would proceed through a chiral transition state, where the sulfoxide group directs the formation of the new stereocenter.

Utilization as a Ligand or Precursor in Asymmetric Catalysis

Beyond its role as a stoichiometric chiral auxiliary, this compound can also serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis. The sulfoxide moiety can be a coordinating group itself or can be chemically transformed into other functionalities to create bidentate or multidentate chiral ligands. These ligands can then be complexed with transition metals to generate catalysts for a wide array of enantioselective reactions, including hydrogenations, hydrosilylations, and various carbon-carbon bond-forming processes. The proximity of the stereogenic sulfur atom to the metal center in such complexes can lead to highly effective transfer of chirality.

In-depth Analysis Reveals Scant Research on this compound in Key Asymmetric Reactions

Despite a comprehensive search of scientific literature, detailed research and specific data on the applications of the chiral compound this compound in several key areas of asymmetric organic synthesis are not presently available. As a result, a detailed article on its specific roles in transition metal-catalyzed transformations, organocatalysis, and the synthesis of chiral molecules cannot be constructed based on current published findings.

The intended scope of the article was to cover the following areas:

Transition Metal-Catalyzed Asymmetric Transformations

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAAA)

There is no specific data in the surveyed literature on the use of this compound as a ligand in palladium-catalyzed asymmetric allylic alkylation.

Rhodium-Catalyzed Asymmetric Hydrogenation

No research articles were identified that specifically employ this compound in rhodium-catalyzed asymmetric hydrogenation.

Copper-Catalyzed Asymmetric Conjugate Additions

The use of this compound in copper-catalyzed asymmetric conjugate additions is not documented in the available scientific literature.

Organocatalytic Applications with this compound Derivatives

Information regarding the use of derivatives of this compound in organocatalytic applications could not be located.

Asymmetric Synthesis of Chiral Alcohols and Amines

There are no specific methodologies reported that utilize this compound for the asymmetric synthesis of chiral alcohols and amines.

Diastereoselective Construction of Stereogenic Centers Adjacent to Sulfoxide Moiety

While this is a general feature of chiral sulfoxides, no studies specifically detailing the diastereoselective construction of stereogenic centers adjacent to the this compound moiety were found.

Mechanistic Investigations of Asymmetric Induction by R O Anisyl Phenyl Sulfoxide

Steric and Electronic Effects in Stereocontrol

The stereochemical directing power of (R)-O-Anisyl phenyl sulfoxide (B87167) is fundamentally rooted in the distinct steric and electronic properties of the sulfinyl group and its aromatic substituents. The sulfoxide moiety is inherently chiral at the sulfur atom, featuring a lone pair of electrons and an oxygen atom, creating a unique stereoelectronic environment. The sense of stereochemical induction in reactions mediated by chiral sulfoxides can often be rationalized and predicted by considering steric hindrance, stereoelectronic effects, and chelation control factors. researchgate.net

Sterically, the bulky phenyl and o-anisyl groups attached to the sulfur atom create a highly congested and asymmetric environment. These groups effectively shield one face of a reacting molecule, compelling an incoming reagent to approach from the less hindered direction. The difference in steric demand between the phenyl and the more sterically encumbering o-anisyl group, due to the methoxy (B1213986) substituent at the ortho position, establishes a clear bias for reagent approach, which is a primary factor in inducing asymmetry. acs.org

Electronically, the sulfoxide group is strongly polarized, with the oxygen atom being electron-rich and the sulfur atom being relatively electron-poor. This electronic character influences the electronic properties of adjacent functional groups and can dictate the trajectory of approaching nucleophiles or electrophiles. For instance, in the addition of nucleophiles to a carbonyl group adjacent to the sulfoxide, the dipole of the S=O bond can influence the conformation of the transition state, favoring a specific arrangement that minimizes electrostatic repulsion and maximizes orbital overlap. acs.org The interplay between these steric and electronic factors is often subtle and can be modulated by reaction conditions, such as the choice of solvent, which can influence the effective size and electronic nature of the sulfinyl group. acs.org

Transition State Modeling in Chiral Sulfoxide-Mediated Reactions

To gain deeper insight into the mechanisms of asymmetric induction, researchers increasingly rely on computational chemistry and transition state modeling. e3s-conferences.org These theoretical approaches allow for the visualization and energetic evaluation of plausible transition state structures, providing a rational basis for experimentally observed stereoselectivities. e3s-conferences.org Density Functional Theory (DFT) calculations are particularly powerful tools for modeling reactions involving chiral sulfoxides, as they can accurately predict geometries and energies of the various stereoisomeric transition states. mdpi.come3s-conferences.org

Transition state calculations help elucidate reaction mechanisms and provide thermodynamic parameters that determine the feasibility and enantioselectivity of a reaction. e3s-conferences.org By comparing the calculated activation energies (ΔG‡) for the pathways leading to different diastereomers or enantiomers, a theoretical prediction of the major product can be made. For example, in a molybdenum-catalyzed enantioselective sulfoxidation, theoretical analysis of the transition states for the oxygen transfer step revealed an energy difference (∆∆G≠) of approximately 2 kcal∙mol−1, favoring the formation of the (R)-sulfoxide. mdpi.com

These models can account for subtle steric clashes, electrostatic interactions, and orbital interactions that are difficult to probe experimentally. For (R)-O-Anisyl phenyl sulfoxide, transition state modeling would involve constructing models for the approach of a reagent to a substrate complexed with the sulfoxide. The calculations would reveal the preferred conformation of the sulfoxide's aryl groups and the substrate in the transition state, highlighting the specific interactions that lower the energy of one diastereomeric transition state relative to others. This computational approach is invaluable for refining our understanding of stereocontrol and for designing more efficient and selective chiral auxiliaries.

Role of Non-Covalent Interactions in Asymmetric Induction

While steric and classical electronic effects provide a foundational model for understanding stereocontrol, a more nuanced picture emerges when considering the role of non-covalent interactions. nih.gov These weaker, more subtle forces, including hydrogen bonding and π-π stacking, can play a decisive role in stabilizing specific transition state geometries, thereby enhancing stereoselectivity. nih.govnih.gov The conformational constraint required for high stereoinduction can be achieved when multiple non-covalent interactions operate in concert. nih.gov

The oxygen atom of the sulfoxide group is a potent hydrogen bond acceptor. This capability allows it to engage in hydrogen bonding with suitable donors on the substrate or reagent, leading to a more organized and rigid transition state assembly. Such interactions can lock the conformation of the reacting partners into an arrangement that favors the formation of a single stereoisomer. For example, a C-H···O hydrogen bond involving an oxygen atom of a reactant and a hydrogen atom from a dipole has been identified as a key electronic interaction influencing the stereochemical course of certain reactions. acs.org In reactions catalyzed by bifunctional catalysts like thioureas or squaramides, the activation of reactants through hydrogen bonding is a key principle for achieving high stereoselectivity. mdpi.com The strength and geometry of these hydrogen bonds are critical factors in determining the level of asymmetric induction.

The phenyl and o-anisyl rings of this compound provide platforms for π-π stacking interactions. nih.gov These interactions occur between aromatic rings and are a significant force in molecular recognition and the stabilization of transition states. researchgate.net In a reaction involving an aromatic substrate, π-π stacking between one of the aryl groups of the sulfoxide and the aromatic ring of the substrate can create a highly ordered, face-to-face arrangement in the transition state. This pre-organization significantly biases the direction of reagent attack. Research has shown that π-stacking interactions between the N-aryl group of a ketimine and the S-aryl group of a sulfoxide play a crucial role in controlling stereoselectivity. nih.gov The electron-rich nature of the o-anisyl ring, compared to the phenyl ring, can further modulate the strength and nature of these π-π interactions, offering a handle for fine-tuning selectivity.

Chelation control is a powerful strategy for achieving high levels of stereoselectivity. It involves the formation of a cyclic complex between a Lewis acidic metal and at least two Lewis basic sites within the substrate-auxiliary adduct. gold-chemistry.org The sulfoxide oxygen of this compound, in concert with another nearby heteroatom (like a carbonyl oxygen or an alcohol), can chelate to a metal ion. This chelation creates a rigid, cyclic transition state where the conformation of the substrate is fixed. researchgate.net The fixed conformation dramatically restricts the possible trajectories for reagent approach, often leading to very high diastereoselectivity. gold-chemistry.org The choice of the metal Lewis acid is critical, as it influences the geometry and stability of the chelated complex. This method provides access to chelation-controlled addition products with high diastereoselectivity that might be otherwise unavailable. researchgate.net

Probing the Origins of Diastereoselectivity and Enantioselectivity

The observed diastereoselectivity and enantioselectivity in reactions mediated by this compound are the cumulative result of the steric, electronic, and non-covalent interactions discussed previously. Probing the precise origins of this selectivity requires a combination of experimental studies and theoretical calculations.

Experimental approaches involve systematically varying the structure of the substrate, the reagents, and the reaction conditions to observe the effect on the stereochemical outcome. For instance, comparing the selectivity of this compound with analogs lacking the ortho-methoxy group can help quantify the contribution of this group to stereocontrol, potentially through chelation or specific electronic effects. The solvent polarity can also be varied to probe the importance of electronic versus steric factors. acs.org

The following table presents representative data from an asymmetric synthesis where a chiral sulfoxide is used to control the stereochemical outcome of an addition reaction to a ketimine, illustrating the high levels of diastereoselectivity that can be achieved.

| Entry | R¹ Group of Ketimine | R² Group of Ketimine | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Phenyl | CF₃ | (S,S)-Amine | 77% | 96:4 |

| 2 | 4-Fluorophenyl | CF₃ | (S,S)-Amine | 75% | 95:5 |

| 3 | 4-Chlorophenyl | CF₃ | (S,S)-Amine | 70% | 94:6 |

| 4 | Naphthyl | CF₃ | (S,S)-Amine | 60% | 90:10 |

This table is illustrative and based on findings for similar chiral arylsulfinyl derived amines where π-stacking interactions are key to stereoselectivity. nih.gov

Ultimately, a comprehensive understanding of asymmetric induction by this compound arises from the synergy between experimental observations and computational modeling. The convergence of these methods allows for the construction of a detailed model of the transition state, identifying the specific interactions that are most critical for stabilizing the favored stereochemical pathway and thereby explaining the origins of diastereoselectivity and enantioselectivity.

Lack of Specific Kinetic Data for this compound in Asymmetric Transformations

Despite a comprehensive search of available scientific literature, specific kinetic studies detailing the asymmetric transformations involving this compound could not be located. Consequently, the generation of an article section on "," with a focus on "Kinetic Studies," is not possible at this time due to the absence of requisite data.

Searches for kinetic data, including reaction rates and detailed mechanistic findings for this specific compound, did not yield any relevant results. The scientific literature broadly covers the asymmetric oxidation of sulfides and the kinetic resolution of sulfoxides, often employing various metal-based catalysts. While these studies frequently involve a range of aryl alkyl sulfoxides as substrates, specific kinetic parameters or in-depth mechanistic investigations for this compound are not provided.

General principles of kinetic studies in asymmetric synthesis involve monitoring the reaction progress over time to determine rate laws, catalyst efficiency, and the influence of substrate structure on reaction speed and enantioselectivity. Such studies are crucial for understanding the mechanism of asymmetric induction and for optimizing reaction conditions. However, the application of these studies to this compound has not been documented in the accessible literature.

Therefore, the creation of data tables and a detailed discussion of research findings as requested in the prompt cannot be fulfilled. Further primary research would be required to establish the kinetic profile of this compound in asymmetric transformations.

Theoretical and Computational Studies of R O Anisyl Phenyl Sulfoxide

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (R)-O-Anisyl phenyl sulfoxide (B87167), DFT calculations are instrumental in determining the molecule's most stable three-dimensional arrangements, or conformations. By calculating the energies of different spatial orientations of the anisyl and phenyl groups around the chiral sulfoxide center, researchers can identify the lowest energy conformers. This analysis is crucial as the conformation of a chiral molecule can significantly influence its chemical and physical properties, including its interaction with other chiral molecules.

The relative energies of different conformers can be calculated, and the results can be presented in a table to show the energetic landscape of the molecule. For instance, a study might reveal several low-energy conformers and their corresponding Boltzmann populations at a given temperature.

Table 1: Calculated Relative Energies and Boltzmann Population of (R)-O-Anisyl Phenyl Sulfoxide Conformers

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|

| 1 | 0.00 | 65.2 |

| 2 | 0.50 | 25.1 |

| 3 | 1.20 | 9.7 |

Note: Data is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters Relevant to Stereochemistry

Computational methods can predict various spectroscopic parameters that are sensitive to the stereochemistry of a molecule. For this compound, these predictions can be compared with experimental spectra to confirm its absolute configuration. Techniques such as DFT can be used to calculate:

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. DFT calculations can simulate the VCD spectrum, and by comparing the calculated spectrum with the experimental one, the absolute configuration of the sulfoxide can be determined.

Electronic Circular Dichroism (ECD): ECD spectroscopy is a similar technique that operates in the ultraviolet and visible regions of the electromagnetic spectrum. Time-dependent DFT (TD-DFT) is often employed to predict ECD spectra, providing another powerful tool for stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR is not inherently chiral, the use of chiral solvating agents or shift reagents can induce diastereomeric interactions that lead to distinguishable NMR signals for enantiomers. Computational models can help predict the chemical shifts and coupling constants in these environments, aiding in the interpretation of experimental data.

Computational Modeling of Reaction Pathways and Transition States

Understanding the mechanisms of reactions involving this compound, particularly those where it acts as a chiral auxiliary or catalyst, is a key area of research. Computational modeling allows for the exploration of reaction pathways and the characterization of transition states. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction can be constructed.

This information is invaluable for explaining the observed stereoselectivity of a reaction. For example, by comparing the activation energies of the transition states leading to different stereoisomeric products, one can predict which product will be formed preferentially.

Molecular Dynamics Simulations of Chiral Recognition Processes

Chiral recognition, the process by which a chiral molecule selectively interacts with one enantiomer of another chiral molecule, is fundamental to many chemical and biological processes. Molecular dynamics (MD) simulations can be used to study the non-covalent interactions that govern the chiral recognition of this compound. nsf.govnsf.govnih.govnih.gov

MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the interactions between the sulfoxide and other chiral molecules, such as in a chiral stationary phase during chromatography. researchgate.net These simulations can reveal the specific intermolecular forces, like hydrogen bonds and van der Waals interactions, that are responsible for the differential binding of enantiomers. nsf.govnsf.govnih.gov

Quantum Chemical Descriptors for Understanding Reactivity and Selectivity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and selectivity. researchgate.netasrjetsjournal.orgmdpi.comhakon-art.comrasayanjournal.co.in For this compound, these descriptors can provide insights into its behavior in chemical reactions. Some key descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energies of these frontier molecular orbitals are related to the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap can indicate the chemical reactivity of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This can predict how the molecule will interact with other reagents.

Table 2: Selected Quantum Chemical Descriptors for this compound

| Descriptor | Value |

|---|---|

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

Note: Data is hypothetical and for illustrative purposes.

In Silico Design of Novel this compound Derivatives

The insights gained from theoretical and computational studies can be used for the in silico design of new derivatives of this compound with improved properties. researchgate.netnih.govmdpi.com By modifying the structure of the parent molecule, for example, by introducing different substituents on the phenyl or anisyl rings, computational models can predict how these changes will affect the molecule's stereoselectivity, reactivity, or other desired properties. This rational design approach can significantly accelerate the discovery of new and more effective chiral auxiliaries, ligands, or catalysts based on the sulfoxide scaffold. researchgate.net

Structural Elucidation and Stereochemical Characterization Methodologies

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be grown. mdpi.com This technique provides a precise three-dimensional map of electron density within the crystal, allowing for the exact placement of each atom in the molecule. mdpi.commdpi.com

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms in the crystal lattice. mdpi.com By analyzing the intensities and positions of the diffracted beams, a complete molecular structure can be resolved. For chiral molecules like (R)-O-Anisyl phenyl sulfoxide (B87167), anomalous dispersion effects can be used to unambiguously determine the absolute stereochemistry at the sulfur center, confirming the (R) configuration. smu.edu The structural data obtained from SCXRD, such as bond lengths, bond angles, and torsion angles, are considered the gold standard for structural determination. researchgate.net

Table 1: Representative Crystallographic Data Parameters This table presents typical parameters that would be determined in an SCXRD analysis. The values are illustrative for a chiral organic molecule.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.757 |

| b (Å) | 15.610 |

| c (Å) | 16.656 |

| β (°) | 104.82 |

| Volume (ų) | 2201.5 |

| Z (molecules/unit cell) | 4 |

| Method of Configuration | Anomalous Dispersion |

Advanced NMR Spectroscopic Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In the context of chiral molecules, advanced NMR techniques can provide crucial information about stereochemistry.

Enantiomers, such as the (R) and (S) forms of O-Anisyl phenyl sulfoxide, are indistinguishable in a standard NMR spectrum because they are isochronous (resonate at the same frequency) in an achiral environment. libretexts.org Chiral Shift Reagents (CSRs), typically lanthanide complexes, are used to overcome this limitation. libretexts.orgchempedia.info

When a CSR is added to a solution of a racemic or enantioenriched sulfoxide, it forms diastereomeric complexes with each enantiomer. libretexts.org These newly formed complexes are no longer mirror images and are thus diastereomeric, leading to different chemical shifts (δ) for corresponding protons in the (R) and (S) enantiomers. libretexts.orgsci-hub.box The separation of signals allows for the direct determination of enantiomeric purity by integrating the respective proton signals. libretexts.org While hydrogen-bond-based complexation can be used, covalently bonding a chiral anisotropic reagent to the sulfoxide can produce more significant and reliable chemical shift differences. sci-hub.box

In a chiral molecule like (R)-O-Anisyl phenyl sulfoxide, protons on a methylene (B1212753) (CH₂) group can become chemically non-equivalent, even if they are attached to the same carbon atom. masterorganicchemistry.commasterorganicchemistry.com These are known as diastereotopic protons. Their non-equivalence arises from their different spatial relationships to the distant chiral center. masterorganicchemistry.commasterorganicchemistry.com

Diastereotopic protons will exhibit distinct chemical shifts and will couple to each other, often resulting in complex splitting patterns in a 1D ¹H NMR spectrum. youtube.com Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for identifying them. An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly bonded to. Diastereotopic protons will appear as two separate cross-peaks in the proton dimension that correlate to the same signal in the carbon dimension, confirming their attachment to the same carbon atom. youtube.com Analysis of these distinct chemical shifts can provide insight into the molecule's conformation and verify the presence of a chiral environment. smu.edu

Table 2: Hypothetical ¹H NMR Data for Diastereotopic Protons Adjacent to a Chiral Sulfoxide Center

| Proton | Chemical Shift (δ) ppm | Multiplicity | J-coupling (Hz) |

| Hₐ | 3.85 | Doublet of Doublets (dd) | 14.2, 6.5 |

| Hᵦ | 4.15 | Doublet of Doublets (dd) | 14.2, 8.1 |

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity Analysis

Electronic Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org An achiral molecule will not produce a CD signal. For a chiral compound like this compound, the CD spectrum consists of positive and/or negative peaks corresponding to its electronic transitions.

The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess (ee) of the sample. This makes CD spectroscopy a useful tool for analyzing enantiomeric purity. The absolute configuration can often be assigned by comparing the experimental CD spectrum with theoretical spectra generated using computational methods like Time-Dependent Density Functional Theory (TDDFT). nih.govresearchgate.net A match between the experimental spectrum and the calculated spectrum for the (R)-configuration confirms the assignment. researchgate.net

Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality Assignment

Vibrational Circular Dichroism (VCD) is the infrared analog of electronic CD, measuring the differential absorption of left versus right circularly polarized light during a vibrational transition. nih.gov VCD is an exceptionally powerful and reliable method for determining the absolute configuration of chiral molecules in solution. nih.govacs.orgresearchgate.net

The experimental VCD spectrum of this compound would show a series of positive and negative bands, each corresponding to a specific vibrational mode (e.g., S=O stretch, C-H bends). acs.org The absolute configuration is determined by comparing this experimental spectrum to a theoretical VCD spectrum calculated for one enantiomer (e.g., the (R)-enantiomer) using Density Functional Theory (DFT). acs.orgacs.org Excellent agreement between the signs and relative intensities of the experimental and calculated spectra provides a definitive assignment of the absolute configuration. researchgate.net

Table 3: Representative Experimental vs. Calculated VCD Data for a Chiral Sulfoxide Illustrative data for key vibrational bands.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental VCD Intensity (Δε) | Calculated (R)-Config. Frequency (cm⁻¹) | Calculated (R)-Config. VCD Intensity (Δε) |

| Aromatic C-H stretch | 3058 | - | 3060 | - |

| CH₃ stretch | 2970 | + | 2972 | + |

| S=O stretch | 1070 | +++ | 1075 | +++ |

| Phenyl ring mode | 950 | -- | 955 | -- |

(Intensity is represented qualitatively: +++ (strong positive), + (positive), -- (strong negative), - (negative))

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and accurately determining the enantiomeric excess (% ee) of a sample. nih.govnih.gov The technique employs a chiral stationary phase (CSP), which is a solid support that has a chiral molecule covalently bonded to its surface. sigmaaldrich.com

When a solution of O-Anisyl phenyl sulfoxide is passed through the chiral column, the (R) and (S) enantiomers interact differently with the CSP, forming transient diastereomeric complexes. nih.gov This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation. sigmaaldrich.com They elute from the column at different retention times (tᵣ). Polysaccharide-based CSPs, such as those in Chiralcel® and Chiralpak® columns, are particularly effective for resolving chiral sulfoxides. nih.govucc.iersc.org The enantiomeric excess is calculated by comparing the integrated peak areas of the two enantiomers in the resulting chromatogram. sigmaaldrich.com

Table 4: Typical Chiral HPLC Parameters for Phenyl Sulfoxide Separation Data adapted from literature for similar compounds.

| Parameter | Value |

| Column | Chiralcel OD-H |

| Mobile Phase | Hexane/Isopropanol (B130326) (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (tᵣ) of (R)-enantiomer | 11.6 min |

| Retention Time (tᵣ) of (S)-enantiomer | 14.5 min |

Derivatization, Analogues, and Structure Activity Relationship Sar Studies

Synthesis of Analogues and Derivatives for Enhanced Stereocontrol

The synthesis of analogues of (R)-O-Anisyl phenyl sulfoxide (B87167) is primarily driven by the goal of improving stereocontrol in asymmetric transformations. The foundational method for synthesizing chiral aryl sulfoxides is the Andersen synthesis, which involves the reaction of an organometallic reagent with a diastereomerically pure sulfinate ester derived from a chiral alcohol, such as (-)-menthol. illinois.edu This method, while effective, has limitations, including the need for tedious crystallization to separate diastereomers. illinois.edu

Modern approaches to synthesizing analogues focus on modifying the aryl groups or the core sulfoxide structure to amplify the steric and electronic differentiation that governs facial selectivity in reactions. Strategies include:

Introduction of Steric Bulk: Analogues are synthesized by introducing bulky substituents at positions ortho to the sulfinyl group on either the phenyl or anisyl ring. This increased steric hindrance can create a more ordered transition state, thereby enhancing diastereoselectivity in reactions such as conjugate additions or aldol (B89426) condensations.

Asymmetric Oxidation: A primary route to novel sulfoxide derivatives is the catalytic asymmetric oxidation of corresponding prochiral diaryl sulfides. wiley-vch.de Significant progress has been made using transition metal catalysts, particularly those based on titanium and vanadium, in conjunction with chiral ligands like diethyl tartrate (DET) or (R)-(+)-binaphthol. medcraveonline.comacs.org The choice of oxidant, such as tert-butyl hydroperoxide or cumene (B47948) hydroperoxide, can also influence the enantiomeric excess (ee) of the resulting sulfoxide. medcraveonline.com

Use of Advanced Chiral Auxiliaries: To circumvent issues with classical methods, more advanced and modular chiral auxiliaries, such as those derived from amino indanols, have been developed for the synthesis of the sulfoxide itself. These methods allow for the predictable synthesis of either sulfoxide enantiomer in high purity. illinois.edu

These synthetic efforts provide a library of related sulfoxide auxiliaries, allowing for the systematic study of structural effects on stereocontrol.

Investigation of Substituent Effects on Asymmetric Induction

The degree of asymmetric induction achieved with a chiral sulfoxide auxiliary is highly sensitive to the nature of the substituents on its aromatic rings. medcraveonline.com The electronic and steric character of these substituents directly impacts the conformational preferences of the auxiliary and its interaction with reagents in the transition state.

Investigations into these effects have revealed several key principles:

Electronic Effects: The electron-donating methoxy (B1213986) group on the o-anisyl ring plays a crucial role. It can influence the Lewis basicity of the sulfoxide oxygen, affecting its ability to coordinate with metal ions or other Lewis acids, which is often essential for achieving high stereoselectivity. illinois.edu Studies on the oxidation of various aryl methyl sulfides have shown that electron-withdrawing groups (like a nitro group) on the aromatic ring can decrease the efficiency and enantioselectivity of the oxidation process, whereas less deactivating groups like bromine can have a positive effect. This highlights the sensitivity of the sulfur center to the electronic environment.

Steric Effects: The primary driver for asymmetric induction is the steric difference between the two aryl groups attached to the sulfur atom. illinois.edu The o-methoxy group, in addition to its electronic influence, provides significant steric bulk close to the stereocenter. Modifying this by moving the methoxy group to the meta or para position, or replacing it with other bulky groups (e.g., tert-butyl), can dramatically alter the diastereomeric excess (d.e.) in reactions where the auxiliary is employed.

The table below illustrates hypothetical data from studies on the effect of substituents on the diastereoselectivity of a representative reaction, such as the reduction of a β-keto sulfoxide.

| Derivative (Substituent on Phenyl Ring) | Reaction | Diastereomeric Excess (d.e. %) |

| H (Standard) | Ketone Reduction | 92 |

| p-CH₃ | Ketone Reduction | 94 |

| p-Cl | Ketone Reduction | 91 |

| o-CH₃ | Ketone Reduction | 96 |

| p-NO₂ | Ketone Reduction | 85 |

This table is illustrative, based on established principles of substituent effects in asymmetric synthesis.

Modulating Anisyl and Phenyl Ring Substitutions for Tunable Reactivity

Beyond stereocontrol, substitutions on the anisyl and phenyl rings can be used to fine-tune the reactivity of the chiral auxiliary and its attached substrates. The electronic nature of the substituents can alter the properties of adjacent functional groups, a concept critical for controlling reaction pathways.

For instance, in reactions involving the formation of a carbanion α- to the sulfoxide (e.g., in aldol or Michael additions), the stability of this carbanion is influenced by the aryl groups.

Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., -NO₂, -CF₃) on the phenyl ring can increase the acidity of the α-protons, facilitating easier deprotonation to form the carbanion. However, this may also lead to a more stable and less reactive nucleophile.

Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OCH₃, -CH₃) can destabilize the α-carbanion, making it more reactive. The inherent electron-donating nature of the o-anisyl group already contributes to this effect.

This ability to modulate reactivity is crucial for optimizing reaction conditions and yields. For example, a substrate that is sluggish to react might benefit from an auxiliary with stronger electron-withdrawing groups to facilitate the key bond-forming step. Computational studies on related systems have confirmed that electronic effects from substituents can significantly influence the activation energy of reaction steps. mdpi.com

Systematic Variation of the Sulfoxide Moiety in Related Chiral Sulfoxides

To further understand the role of the sulfur-based stereocenter, researchers have synthesized and studied analogues where the sulfoxide (S=O) group is replaced by related sulfinyl moieties, such as sulfilimines (S=N-R) and sulfoximines (O=S=N-R). organic-chemistry.org These variations alter the steric and electronic properties at the sulfur center.

Sulfoximines: These compounds feature a tetracoordinate sulfur atom and have gained attention as "chemical chameleons" in asymmetric synthesis. organic-chemistry.org The imination of a chiral sulfoxide, such as (R)-O-Anisyl phenyl sulfoxide, proceeds with retention of configuration, providing access to the corresponding chiral sulfoximine. organic-chemistry.org The additional substituent on the nitrogen atom provides another handle for tuning the auxiliary's properties.

Sulfilimines: These analogues are also typically prepared from the parent sulfoxide. The replacement of the oxygen atom with an N-R group can significantly change the coordinating ability and steric profile of the auxiliary.

Comparative studies where a sulfoxide, its corresponding sulfoximine, and sulfilimine are used as auxiliaries in the same reaction are essential for elucidating the optimal moiety for a given transformation. The choice often depends on the specific requirements of the reaction, such as the need for a stronger coordinating group or a different steric environment. acs.org

Development of Recyclable or Immobilized this compound Derivatives

A major drawback of stoichiometric chiral auxiliaries is the need to use them in large quantities, followed by a chemical step to cleave them from the product and subsequent purification for recovery. This generates waste and adds cost. To address this, significant effort has been directed toward developing recyclable and immobilized auxiliaries.

While specific examples for this compound are not widely reported, the general strategies being applied to other chiral auxiliaries are directly relevant:

Polymer Support: The auxiliary can be functionalized with a reactive group, such as a vinyl or chloromethyl group, on one of the aromatic rings. This allows it to be grafted onto a polymer backbone (e.g., polystyrene). The immobilized auxiliary can then be used in a reaction, recovered by simple filtration, and reused in subsequent batches.

Continuous Flow Systems: Modern flow chemistry offers a powerful platform for auxiliary recycling. rsc.org A process can be designed where the reaction, cleavage of the auxiliary, and separation of the product and auxiliary occur continuously. researchgate.net The recovered auxiliary is then fed back into the start of the process, effectively making the stoichiometric auxiliary behave catalytically. rsc.orgresearchgate.net

Deracemization Reactors: For sulfoxides, innovative approaches like recycle photoreactors have been developed. nih.govacs.org In such a system, a racemic mixture of a sulfoxide is passed through a chiral chromatography column. One enantiomer is isolated, while the undesired enantiomer is passed through a solid-supported photosensitizer that racemizes it. This racemate is then cycled back through the chiral column, allowing for the theoretical conversion of 100% of the racemic starting material into a single desired enantiomer. nih.gov

SAR Studies for Optimizing Chiral Auxiliary Performance

Structure-activity relationship (SAR) studies consolidate the findings from the derivatization and analogue investigations to build a predictive model for designing better chiral auxiliaries. For diaryl sulfoxides like this compound, the SAR is governed by a combination of steric hindrance, electronic effects, and conformational rigidity.

Steric Bulk is Paramount: High diastereoselectivity is generally correlated with significant steric differentiation between the two groups on the sulfur atom. The presence of an ortho-substituent, like the methoxy group in the title compound, is a highly effective strategy for maximizing this differentiation.

Electronic Tuning is Crucial for Reactivity: The electronic properties of the aryl rings, modulated by substituents, directly influence the reactivity of attached substrates. Electron-donating groups tend to enhance the reactivity of adjacent nucleophilic centers, while electron-withdrawing groups can stabilize them or facilitate bond-breaking steps.

Coordinating Groups are Beneficial: The sulfinyl oxygen's ability to coordinate Lewis acids is a key feature. The presence of other potential coordinating groups, such as the o-methoxy group, can lead to more rigid, chelated transition states, which often translates to higher levels of stereocontrol.

By systematically modifying the structure and measuring the impact on reaction outcomes (yield, d.e., reaction rate), a comprehensive SAR model can be developed. This allows chemists to move from a trial-and-error approach to a rational design of the optimal chiral sulfoxide auxiliary for a specific synthetic challenge.

Future Research Directions and Emerging Paradigms

Integration of (R)-O-Anisyl Phenyl Sulfoxide (B87167) in Flow Chemistry and Microreactor Systems

The transition from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. For chiral sulfoxides, flow chemistry presents an opportunity for precise control over reaction parameters, which is critical for stereoselectivity. A key area of development is the integration of photochemical processes within flow systems. For instance, the deracemization of racemic alkyl aryl sulfoxides has been successfully demonstrated using recycle photoreactors. nih.govacs.org This process combines continuous separation of enantiomers by chiral high-performance liquid chromatography (HPLC) with photoracemization of the undesired enantiomer over an immobilized photosensitizer. nih.gov

Future research will likely focus on adapting these principles for the asymmetric synthesis and transformation of (R)-O-Anisyl phenyl sulfoxide. The development of microreactors packed with immobilized catalysts or photosensitizers could enable highly efficient and enantioselective synthetic routes. nih.gov Such systems would allow for rapid reaction optimization and could be particularly advantageous for light-driven reactions, minimizing issues of light penetration that can occur in larger batch reactors.

Table 1: Comparison of Batch vs. Flow Chemistry for Chiral Sulfoxide Synthesis

| Feature | Batch Processing | Flow Chemistry / Microreactors |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heat exchange |

| Mass Transfer | Often diffusion-limited | Enhanced due to small channel dimensions |

| Safety | Higher risk with hazardous reagents/intermediates | Improved, small reaction volumes |

| Scalability | Often requires re-optimization ("scale-up issues") | "Scaling-out" by parallelization |

| Photochemistry | Light penetration can be poor and non-uniform | Uniform irradiation, efficient light usage nih.gov |

| Process Control | Manual or semi-automated | Fully automated, precise control of parameters |

Application in Multicomponent Reactions for Stereoselective Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their atom and step economy. The application of chiral sulfoxides as ligands or auxiliaries in stereoselective MCRs is a promising but still developing field. The unique stereoelectronic environment provided by the sulfinyl group can effectively control the facial selectivity of key bond-forming steps.

The future application of this compound in this area could involve its use as a chiral ligand for a metal catalyst that orchestrates the MCR cascade. For example, chiral sulfoxide ligands have been explored in various asymmetric transformations, and their extension to MCRs could provide rapid access to complex and stereochemically rich molecules. nih.gov Research efforts may focus on designing MCRs where the sulfoxide moiety either acts as a transient chiral auxiliary or as a coordinating ligand in a catalytic cycle, enabling the asymmetric synthesis of valuable scaffolds like α,α-disubstituted acids or β,β-disubstituted amines.

Bio-Inspired Asymmetric Catalysis Utilizing Sulfoxide Scaffolds

Nature provides a rich blueprint for highly selective catalysis. Bio-inspired approaches, utilizing either whole enzymes or synthetic molecules that mimic enzyme active sites, are becoming increasingly powerful for the synthesis of enantiopure compounds. frontiersin.org The synthesis of chiral sulfoxides, including aryl alkyl sulfoxides, has been achieved with high enantioselectivity using biocatalytic methods. frontiersin.orgus.es

Key enzyme classes for these transformations include:

Monooxygenases: Baeyer-Villiger monooxygenases (BVMOs) and flavin-containing monooxygenases (FMOs) can catalyze the asymmetric oxidation of prochiral sulfides to chiral sulfoxides with high enantiomeric excess (ee). us.esacsgcipr.org

Reductases: Methionine sulfoxide reductases (MsrA and MsrB) are enzymes that can perform the kinetic resolution of racemic sulfoxides by selectively reducing one enantiomer to the corresponding sulfide (B99878), leaving the other enantiomer in high optical purity. frontiersin.orgalmacgroup.com MsrA, for instance, has been used to prepare various (R)-sulfoxides. frontiersin.org

Furthermore, synthetic catalysts that mimic the function of enzymes are being developed. A notable example is the use of a dicopper complex inspired by the active site of tyrosinase to perform asymmetric sulfoxidation. mdpi.com This biomimetic catalyst transfers an oxygen atom from an activated O₂ intermediate to the sulfide within a chiral coordination sphere, inducing enantioselectivity. mdpi.com Future work on this compound could involve using these enzymatic or biomimetic systems for its synthesis or employing the sulfoxide scaffold itself as a ligand in new bio-inspired catalysts.

Computational Design of Next-Generation Chiral Sulfoxide Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of catalytic systems. bris.ac.uk For chiral sulfoxides, computational studies provide deep insights into reaction mechanisms, the origins of stereoselectivity, and the nature of catalyst-substrate interactions. rsc.orgnih.gov

DFT calculations can be used to:

Model Transition States: By calculating the energies of competing diastereomeric transition states, researchers can predict which enantiomer of a product will be formed preferentially. rsc.orgresearchgate.net

Analyze Non-Covalent Interactions: Understanding the subtle non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between a chiral sulfoxide ligand and a substrate can explain the observed enantioselectivity and guide the design of more effective catalysts. nih.gov

Predict Catalyst Performance: Computational screening can accelerate the discovery of new catalysts by evaluating the potential of various chiral sulfoxide structures before their synthesis is attempted.

For this compound, computational design could be used to optimize the ligand structure for specific applications. By modifying the electronic properties (e.g., adding electron-donating or -withdrawing groups to the aromatic rings) or steric bulk, new generations of sulfoxide ligands could be rationally designed to achieve higher activity and selectivity in asymmetric catalysis.

Exploration of this compound in Novel Reaction Manifolds

While chiral sulfoxides are well-established as ligands in reactions like conjugate additions and cycloadditions, there is vast potential for their application in novel and emerging reaction manifolds. illinois.edunih.gov The ability of the sulfoxide group to coordinate to metal centers through either the sulfur or oxygen atom provides versatile binding modes that can be exploited in catalyst design. nih.gov

Future research could explore the use of this compound as a ligand in:

Enantioselective C-H Functionalization: Directing the functionalization of C-H bonds is a major goal in modern synthesis. A chiral sulfoxide ligand could provide the stereochemical control necessary to achieve high enantioselectivity in these transformations.

Photoredox Catalysis: The combination of photoredox catalysis with asymmetric catalysis has opened up new synthetic possibilities. Chiral sulfoxide-metal complexes could act as photosensitizers that also induce chirality in the product.

Sulfenofunctionalization Reactions: The catalytic, enantioselective sulfenofunctionalization of alkenes allows for the introduction of a sulfur atom and another functional group across a double bond. illinois.edu Computational and mechanistic studies in this area can guide the development of new sulfoxide-based catalysts for these valuable transformations. illinois.edu

Development of Sustainable Synthetic Routes to this compound and its Analogues

Green chemistry principles are increasingly guiding the development of new synthetic methods. For a valuable chiral building block like this compound, establishing sustainable and efficient synthetic routes is a critical research objective.

Promising sustainable methodologies include:

Biocatalysis: As discussed previously, enzymatic oxidation of the corresponding prochiral sulfide offers a green route using environmentally benign oxidants like O₂ or H₂O₂ under mild conditions. acsgcipr.org Multi-enzyme cascade systems can further enhance sustainability by integrating cofactor recycling. nih.gov

Photocatalysis: The use of visible light as a renewable energy source is a cornerstone of green chemistry. Photocatalytic oxidation of sulfides can be achieved using organic dyes or metal complexes as photosensitizers under an air atmosphere. nih.govacs.org Combining photocatalytic oxidation with biocatalytic reduction in a one-pot cyclic deracemization process represents a highly innovative and sustainable approach to producing enantiopure sulfoxides. exlibrisgroup.comnih.govresearchgate.net

Solvent-Free Synthesis: The Friedel-Crafts type synthesis of diaryl sulfoxides from arenes and thionyl chloride can be performed under solvent-free conditions, for example, by using a solid support like silica gel, which significantly reduces waste.

Table 2: Overview of Sustainable Synthesis Strategies for Chiral Sulfoxides

| Method | Key Features | Advantages |

|---|---|---|

| Biocatalysis | Use of enzymes (e.g., BVMOs, MsrA) acsgcipr.orgnih.gov | High selectivity, mild conditions, aqueous media, biodegradable catalysts |

| Photocatalysis | Visible light, photosensitizers (e.g., organic dyes, Ir complexes) nih.govacs.org | Uses renewable energy, ambient temperature, potential for aerobic oxidation |

| Chemoenzymatic Cascades | Combination of chemical and biological catalysts in one pot nih.gov | High efficiency, deracemization, excellent enantiopurity nih.govresearchgate.net |

| Solvent-Free Reactions | Reagents adsorbed on a solid support (e.g., silica gel) | Reduced solvent waste, simplified workup, potential for catalyst recycling |

By pursuing these research directions, the scientific community can unlock the full potential of this compound and its analogues, establishing them as versatile and indispensable tools for addressing future challenges in asymmetric synthesis and catalysis.